molecular formula C8H10FNO B1497820 (R)-2-Amino-1-(4-fluorophenyl)ethanol

(R)-2-Amino-1-(4-fluorophenyl)ethanol

Cat. No.: B1497820
M. Wt: 155.17 g/mol
InChI Key: LPKXWVNNGWDLMT-QMMMGPOBSA-N
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Description

(R)-2-Amino-1-(4-fluorophenyl)ethanol is a chiral β-amino alcohol characterized by a fluorinated aromatic ring and an ethanolamine backbone. Its molecular formula is C₈H₁₀FNO, with a molecular weight of 171.17 g/mol. The compound exhibits a melting point of 82–83°C (though literature discrepancies note a lower range of 63–65°C) and a specific optical rotation of [α]²⁰_D = −66.9 (CHCl₃, c = 1.04) . It is synthesized via asymmetric reduction or catalytic methods, often yielding enantiomerically pure forms critical for pharmaceutical applications .

The compound serves as a versatile intermediate in drug synthesis, particularly in developing cholesterol-lowering agents like ezetimibe derivatives . Additionally, it acts as a ligand in organometallic chemistry, a catalyst in polymer synthesis, and exhibits antifungal activity against species such as Candida albicans .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

(1R)-2-amino-1-(4-fluorophenyl)ethanol

InChI

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1

InChI Key

LPKXWVNNGWDLMT-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)O)F

Canonical SMILES

C1=CC(=CC=C1C(CN)O)F

Origin of Product

United States

Scientific Research Applications

(R)-2-Amino-1-(4-fluorophenyl)ethanol Applications

This compound is a chemical compound with diverse applications, particularly in synthesizing pharmaceutical intermediates and biologically active molecules . Its structure, a chiral amino alcohol, makes it a versatile building block for creating more complex molecules with specific biological activities .

Pharmaceutical Intermediates

  • (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives: this compound is used as an intermediate in producing (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives . These derivatives are significant as anti-obesity and anti-diabetic agents because they selectively act on β3-receptors in vivo, potentially leading to fewer side effects compared to insulin-based treatments . The (R,R) form of these derivatives exhibits substantially higher activity .

Asymmetric Synthesis

  • Chiral Synthesis: this compound is employed in asymmetric synthesis to create chiral molecules, which are essential in pharmaceuticals due to their specific interactions with biological systems .
  • One-Pot Reactions: It can be used in one-pot multi-step reactions combining enzymatic and metal catalysis to produce 1,2-amino alcohols with high enantiomeric purity . For example, azidoketones can be converted into 1,2-amino alcohols using a combination of azidolysis, enzymatic reduction, and hydrogenation in a single reaction vessel .
  • Biocatalysis: Biocatalytic reductions involving this compound are performed using enzymes like alcohol dehydrogenases (ADHs) to achieve high yields and stereoselectivity .

Case Study: Synthesis of (S)-tembamide

  • (S)-tembamide: this compound can be used as a building block in synthesizing complex molecules like (S)-tembamide, a naturally occurring benzamide derivative with antiviral (HIV) activity .

Production Process

  • Microorganism-Based Production: Optically active (R)-2-amino-1-phenylethanol derivatives can be efficiently produced using specific microorganisms or their preparations . These microorganisms act on a mixture of enantiomers, allowing for the isolation of the desired optically active compound with high yield and optical purity .
  • Purification Methods: Specific isolation and purification methods are crucial in obtaining 2-amino-1-phenylethanol derivatives with high purity, ensuring the efficiency of subsequent reactions .
  • Asymmetric Reduction: The compound can also be produced by asymmetrically reducing an aminoketone compound using microorganisms .

Other Applications

  • Antimicrobial and Antitumor Agents: serves as a precursor in synthesizing 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, which have shown targeted antimicrobial and antitumor properties .

Comparison with Similar Compounds

Table 1: Comparison of (R)-2-Amino-1-(4-fluorophenyl)ethanol with Analogous Compounds

Compound Name Substituents Melting Point (°C) Optical Rotation [α]²⁰_D Key Applications Source
This compound 4-Fluorophenyl, ethanolamine 82–83 (lit. 63–65) −66.9 (CHCl₃) Antifungal, ligand, catalyst
(S)-2-Amino-1-(4-methoxyphenyl)ethanol 4-Methoxyphenyl, ethanolamine 103–104 +61.4 (CHCl₃) Pharmaceutical intermediates
(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride 4-Fluorophenyl, hydrochloride N/A N/A Synthetic intermediate
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethanol 4-Cl-2,5-diF-phenyl N/A N/A API intermediates
Ezetimibe Complex azetidinone structure N/A N/A Cholesterol absorption inhibitor

Impact of Substituents on Physical and Chemical Properties

  • Fluorine vs. Methoxy Groups: The 4-fluorophenyl group in this compound enhances electronegativity and metabolic stability compared to the 4-methoxyphenyl analog, which has a higher melting point (103–104°C) due to increased polarity .
  • Enantiomeric Differences: The (S)-enantiomer of 4-methoxyphenyl ethanol exhibits a positive optical rotation (+61.4 vs. −66.9), highlighting the role of chirality in pharmacological targeting .

Critical Notes on Discrepancies and Limitations

  • Optical Rotation Conflicts : Discrepancies in [α]²⁰_D values for (S)-enantiomers across studies underscore the need for standardized measurement conditions .

Preparation Methods

Biocatalytic Asymmetric Synthesis Using Transaminase

Overview
The most advanced and selective method for preparing (R)-2-Amino-1-(4-fluorophenyl)ethanol involves the use of omega-transaminase enzymes to catalyze the asymmetric amination of a ketone precursor. This approach offers high enantioselectivity, mild reaction conditions, and scalability.

Detailed Procedure

  • Substrate : 2-hydroxy-5-fluoroacetophenone
  • Amino Donor : Isopropylamine, sec-butylamine, or DL-alanine
  • Coenzyme : Pyridoxal phosphate (10–20 mmol/L)
  • Buffer : Potassium phosphate or Tris-HCl, pH 7–9
  • Cosolvent : Dimethyl sulfoxide, N,N-dimethylformamide, methanol, ethanol, acetonitrile, or isopropanol
  • Enzyme : R-selective omega-transaminase (e.g., Evoxx Cat. No. 1.2.132)
  • Reaction Conditions : 25–35 °C, vacuum (−0.03 to −0.06 MPa), 18 hours

Work-up and Purification

  • Acid-base extraction
  • Solvent extraction (e.g., isopropyl acetate, ethyl acetate)
  • Crystallization from petroleum ether

Performance Data

Parameter Value/Range
Yield 81%
Optical Purity (ee) 99.5% (R-enantiomer)
Reaction Temperature 25–35 °C
Reaction Time 18 hours
Enzyme Loading 0.5–1% (w/w vs. substrate)
pH Range 7–9
Substrate Concentration 10 g/100 mL DMSO

Key Advantages

  • High enantioselectivity and yield
  • Environmentally benign process
  • Straightforward purification

Microbial Asymmetric Reduction

Overview
An alternative approach involves the use of whole-cell microorganisms capable of asymmetric reduction or amination of the ketone precursor. Strains from genera such as Rhodosporidium, Comamonas, Lodderomyces, and Pilimelia have been reported to efficiently convert suitable precursors into optically active 2-amino-1-phenylethanol derivatives, including fluorinated analogs.

Typical Process

  • Microorganism : Selected strain (e.g., Rhodosporidium sp.)
  • Substrate : 2-aminoacetophenone derivative (with 4-fluoro substitution)
  • Medium : Aqueous, buffered
  • Conditions : 20–35 °C, aerobic, 24–72 hours

Performance Data (Generalized from Literature)

Parameter Value/Range
Yield 50–80%
Optical Purity (ee) >95% (R-enantiomer)
Reaction Temperature 20–35 °C
Reaction Time 24–72 hours

Key Advantages

  • No need for isolated enzymes or coenzymes
  • Potential for cost-effective, large-scale production

Limitations

  • Longer reaction times
  • Strain selection and optimization required

Comparative Summary Table

Method Yield (%) Optical Purity (ee, %) Reaction Time Scalability Complexity Environmental Impact
Enzymatic Transaminase 81 99.5 18 h High Moderate Low
Microbial Asymmetric Reduction 50–80 >95 24–72 h Moderate High Low
Classical Resolution 30–50 90–99 Variable Low High Moderate

Research Notes and Analytical Data

  • High-performance liquid chromatography and chiral liquid chromatography confirm product identity and enantiomeric excess in enzymatic methods.
  • Nuclear magnetic resonance (NMR) is used for structural confirmation.
  • The biocatalytic approach is preferred for industrial applications due to its robustness, scalability, and environmental advantages.

Q & A

Q. What are the common synthetic routes for (R)-2-Amino-1-(4-fluorophenyl)ethanol?

  • Methodological Answer : The compound is synthesized via a two-step, one-pot sequence involving reductive amination followed by enantioselective reduction. Key steps include:
  • Step 1 : Reductive amination of 4-fluorophenylglyoxal with ammonia, yielding an intermediate imine.
  • Step 2 : Asymmetric reduction using chiral catalysts (e.g., Ru-based complexes) or biocatalysts (e.g., alcohol dehydrogenases) to achieve high enantiomeric excess (ee).
    A representative protocol from the Royal Society of Chemistry (RSC) reports 86% yield with >99% ee using immobilized lipases under mild conditions (30°C, pH 7.0) .
  • Data Table :
ParameterValueSource
Yield86%
ee>99%
TLC Rf0.10 (MTBE/MeOH/NH4OH)
Reaction Temperature30°C

Q. How is enantiomeric purity assessed for this compound?

  • Methodological Answer : Enantiomeric purity is quantified using:
  • Chiral HPLC : Employing columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Retention times and peak areas determine ee.
  • Optical Rotation : Specific rotation ([α]D) is measured (e.g., [α]²⁰D = −66.8° in CHCl₃ for the (R)-enantiomer) and compared to literature values .
  • NMR Spectroscopy : ¹H- and ¹³C-NMR data (e.g., δ 7.03 ppm for aromatic protons) validate structural integrity and absence of diastereomers .

Q. What are the key spectroscopic features of this compound?

  • Methodological Answer : Key spectral data include:
  • ¹H-NMR (CDCl₃) : δ 2.24 (br s, OH/NH₂), 4.59 (dd, CH-OH), 7.03–7.31 (aromatic protons) .
  • ¹³C-NMR : δ 49.3 (CH₂), 73.6 (CH-OH), 162.2 (d, JCF = 245 Hz, C-F) .
  • GC-MS : m/z = 155 (M⁺), with fragments at 125 (base peak) and 97 .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Methodological Answer :
  • Biocatalytic Strategies : Use engineered hydroxynitrile lyases (HNLs) or alcohol dehydrogenases (ADHs) for stereoselective reductions. For example, HNL from Prunus amygdalus achieves >98% ee in cyanohydrin syntheses .
  • Solvent Engineering : Polar aprotic solvents (e.g., MTBE) enhance enzyme stability and reaction rates .
  • Immobilization : Lipases immobilized on silk fibroin-alginate spheres improve reusability and ee (82–99%) .

Q. What challenges arise in scaling up the synthesis of this compound?

  • Methodological Answer :
  • Purification : Chromatography is required to remove byproducts (e.g., diastereomers or unreacted intermediates). Crystallization in ethanol/water mixtures improves purity .
  • Catalyst Cost : High-cost chiral catalysts necessitate recycling. Immobilized enzymes reduce expenses by >30% per batch .
  • Yield vs. ee Trade-off : Aggressive reaction conditions (e.g., high temperature) may reduce ee. Kinetic resolution at 30°C balances yield (86%) and ee (99%) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Methodological Answer :
  • Fluorine vs. Chlorine : Fluorine enhances metabolic stability and bioavailability compared to chlorine, as seen in analogs like (R)-2-Amino-1-(4-chlorophenyl)ethanol .
  • Amino Group Position : Moving the amino group to C2 (vs. C1) reduces antifungal activity by 50%, as shown in chromone-linked derivatives .
  • Data Table :
CompoundBioactivity (IC₅₀)Key FeatureSource
(R)-2-Amino-1-(4-F-Ph)ethanol12 µM (Antifungal)Para-F substitution
(R)-2-Amino-1-(4-Cl-Ph)ethanol25 µM (Antifungal)Para-Cl substitution
2-Amino-2-(4-F-Ph)ethanol48 µM (Antifungal)C2-amino configuration

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